REACTION_CXSMILES
|
C([NH:3][CH2:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1)=O>Cl.C(O)C>[NH2:3][CH2:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1
|
Name
|
4-(N-formylaminomethyl)benzophenone
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(=O)NCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The alcohol is then removed by distillation
|
Type
|
CUSTOM
|
Details
|
4-aminomethylbenzophenone precipitates as an oil
|
Name
|
|
Type
|
|
Smiles
|
NCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |